![molecular formula C24H23BrN2O3 B2825954 {[(2-Benzoylamino-5-bromo-phenyl)-phenyl-methyl]-amino}-acetic acid ethyl ester CAS No. 312758-77-3](/img/structure/B2825954.png)
{[(2-Benzoylamino-5-bromo-phenyl)-phenyl-methyl]-amino}-acetic acid ethyl ester
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Description
Molecular Structure Analysis
The molecular structure of this compound is complex, with a molecular weight of 467.363. It contains multiple functional groups, including benzoylamino, bromophenyl, phenylmethyl, amino, and acetic acid ethyl ester groups.Chemical Reactions Analysis
While specific chemical reactions involving this compound are not detailed in the search results, similar compounds often participate in reactions such as Suzuki–Miyaura coupling .Scientific Research Applications
Synthesis Methodologies
OxymaPure/DIC in Synthesis : A novel synthesis method involving OxymaPure (ethyl 2-cyano-2-(hydroxyimino)acetate) and DIC (diisopropyl carbodiimide) was developed for α-ketoamide derivatives, showcasing a superior approach in purity and yield compared to traditional methods. This technique is crucial for synthesizing amino acid ester derivatives, indicating its relevance in creating complex organic compounds (El‐Faham et al., 2013).
Crystal Structure Analysis : The crystal structure of a similar compound, (4-benzoyl-2-methyl-phenoxy)-acetic acid ethyl ester, was elucidated using X-ray diffraction, highlighting the importance of structural analysis in understanding compound properties and guiding further synthetic applications (Ranganatha et al., 2012).
Pharmacological Applications
Analgesic and Anti-inflammatory Agents : A study synthesized and evaluated 5-substituted-3-methylsulfanyl-1H-pyrazole-4-carboxylic acid ethyl esters, revealing significant analgesic and anti-inflammatory activities with mild ulcerogenic potential. This suggests that derivatives of complex esters can lead to the development of novel pharmacological agents (Gokulan et al., 2012).
Supramolecular Chemistry and Material Science
Functionalization for Bismuth Coordination : The condensation of 3-chloromethyl-benzoyl chloride with meso-tetrakis-(2-amino)phenylporphyrin derivatives, followed by reaction with cyano-acetic acid ethyl ester, illustrates the synthesis of strapped porphyrins. These compounds are pre-organized for bismuth coordination, showcasing applications in material science and catalysis (Halime et al., 2010).
properties
IUPAC Name |
ethyl 2-[[(2-benzamido-5-bromophenyl)-phenylmethyl]amino]acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23BrN2O3/c1-2-30-22(28)16-26-23(17-9-5-3-6-10-17)20-15-19(25)13-14-21(20)27-24(29)18-11-7-4-8-12-18/h3-15,23,26H,2,16H2,1H3,(H,27,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BVDSDSFBMWNKAQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CNC(C1=CC=CC=C1)C2=C(C=CC(=C2)Br)NC(=O)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23BrN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
467.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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